molecular formula C15H16N6O B2638238 {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine CAS No. 946298-72-2

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine

Cat. No.: B2638238
CAS No.: 946298-72-2
M. Wt: 296.334
InChI Key: BGHQQQAJFHIGJQ-UHFFFAOYSA-N
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Description

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine is a chemical compound with a complex structure that includes a pteridine ring system substituted with a phenylamine group and a methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine typically involves multi-step organic synthesis techniques. One common method includes the reaction of pteridine derivatives with phenylamine under controlled conditions. The methoxyethylamino group is introduced through nucleophilic substitution reactions, often using methoxyethylamine as a reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methoxyethylamine, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine
  • {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine

Uniqueness

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine is unique due to its specific substitution pattern and the presence of both a pteridine ring and a methoxyethylamino group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-N-(2-methoxyethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-22-10-9-18-15-20-13-12(16-7-8-17-13)14(21-15)19-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHQQQAJFHIGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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